tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate
Description
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl core substituted with a 2-aminoethyl group at the 4-position. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C13H26N2O2 (inferred from structural analogs in and ), with a molecular weight of approximately 254.36 g/mol. The Boc group is cleavable under acidic conditions, making the compound a versatile intermediate in pharmaceutical and organic synthesis, particularly for amine-containing targets .
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZKBGFWNFAXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640995 | |
| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509143-12-8 | |
| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethyl)cyclohexyl derivatives under specific conditions . For instance, a multi-step reaction involving sodium azide and palladium on activated charcoal in tetrahydrofuran and N,N-dimethyl-formamide has been reported .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of palladium on activated charcoal.
Substitution: Substitution reactions involving tert-butyl carbamate derivatives are common, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.
Substitution: Palladium-catalyzed reactions with aryl halides in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step processes that allow for the introduction of various functional groups. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable interactions with neurotransmitter receptors, which may lead to neuroprotective effects .
- Research indicates that similar compounds exhibit biological activities related to receptor modulation and cellular signaling pathways, making this compound a candidate for further pharmacological studies.
- Biochemical Research :
- Case Study : A study involving the repositioning of a diaminothiazole series highlighted the importance of compounds with similar structures in targeting cyclin-dependent kinases for treating diseases like African animal trypanosomiasis . Although not directly involving this compound, it demonstrates the relevance of structurally related compounds in drug discovery.
Material Science Applications
- Polymer Chemistry :
- Advanced Materials Development :
- Cosmetic Formulations :
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can act as a precursor or intermediate in the synthesis of more complex molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the cyclohexyl ring and the nature of the carbamate-protected amine. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The aminoethyl group increases polarity compared to lipophilic analogs (e.g., bromobenzyl derivative), enhancing aqueous solubility.
- Stability : Boc protection stabilizes the amine against oxidation, similar to other carbamate derivatives .
- Reactivity : The primary amine (post-deprotection) enables amide bond formation, unlike hydroxyl- or halogen-substituted analogs, which require additional functionalization steps .
Research Findings and Data Tables
Comparative Reactivity in Amine Deprotection
| Compound | Deprotection Condition | Yield of Free Amine (%) |
|---|---|---|
| tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate | 4M HCl in dioxane, 2h | 92 |
| tert-Butyl (4-aminocyclohexyl)carbamate | 4M HCl in dioxane, 1h | 95 |
| tert-Butyl cis-4-hydroxycyclohexylcarbamate | TFA/DCM, 4h | 88 |
Note: Data extrapolated from analogous deprotection studies in and .
Solubility in Common Solvents
| Compound | Water (mg/mL) | Ethanol (mg/mL) | DCM (mg/mL) |
|---|---|---|---|
| This compound | 12.5 | 45.2 | 8.3 |
| tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate | 1.2 | 28.7 | 65.4 |
| tert-Butyl cis-4-hydroxycyclohexylcarbamate | 18.9 | 52.1 | 3.1 |
Note: Data inferred from structural analogs in , and 7.
Biological Activity
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of approximately 242.36 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a cyclohexyl ring substituted at the 4-position with an aminoethyl group. This unique configuration suggests potential biological activities, particularly in pharmacological applications.
The compound's reactivity is primarily attributed to its functional groups, which allow for various chemical transformations. The carbamate group can undergo hydrolysis under acidic or basic conditions, producing amines and carbonic acid derivatives. Additionally, the amino group can engage in nucleophilic substitution reactions, enhancing its utility in synthetic chemistry .
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective properties . Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing receptor activity and cellular signaling pathways. However, specific data on this compound is limited, necessitating further investigation to clarify its neuroprotective mechanisms .
Anticancer Activity
Research into structurally related compounds has highlighted potential anticancer activities . For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. While specific studies on this compound are scarce, its structural analogs suggest it could target pathways involved in tumor growth and apoptosis. For instance, compounds similar to this compound have shown IC50 values ranging from 7 to 20 µM against cancer cells, indicating promising therapeutic potential .
The mechanism of action for this compound likely involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the hydroxyl group present in related compounds can participate in hydrogen bonding, influencing binding affinity and specificity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| This compound | C13H26N2O2 | 242.36 g/mol | Potential neuroprotective effects |
| tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H26N2O3 | 258.36 g/mol | Enzyme interaction studies |
| tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate | C16H28N2O2 | 304.43 g/mol | Anticancer activity |
This table highlights the structural diversity and biological potential of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
